molecular formula C9H6N2O6 B12874469 2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole

Katalognummer: B12874469
Molekulargewicht: 238.15 g/mol
InChI-Schlüssel: HDJBYPXYCLMYMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a nitro group attached to the benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of open-chain isocyanides, while substitution reactions can result in the formation of various substituted benzoxazole derivatives .

Wirkmechanismus

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole is unique due to the presence of both a carboxy(hydroxy)methyl group and a nitro group on the benzoxazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C9H6N2O6

Molekulargewicht

238.15 g/mol

IUPAC-Name

2-hydroxy-2-(7-nitro-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C9H6N2O6/c12-6(9(13)14)8-10-4-2-1-3-5(11(15)16)7(4)17-8/h1-3,6,12H,(H,13,14)

InChI-Schlüssel

HDJBYPXYCLMYMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.